

Tulmimetostat (DZR123): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tulmimetostat*

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An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel EZH2/EZH1 Inhibitor

Introduction

Tulmimetostat, also known as DZR123 and CPI-0209, is an investigational, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1).[1] As a second-generation EZH2 inhibitor, **Tulmimetostat** was designed for comprehensive and durable target coverage.[2] It is currently under clinical investigation for the treatment of a variety of advanced solid tumors and hematologic malignancies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **Tulmimetostat**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Tulmimetostat is a complex small molecule with the chemical formula C₂₈H₃₆ClN₃O₅S.[1] Its chemical structure is characterized by a substituted pyridone "warhead" which contributes to its high potency and long residence time on the target enzymes.[3]

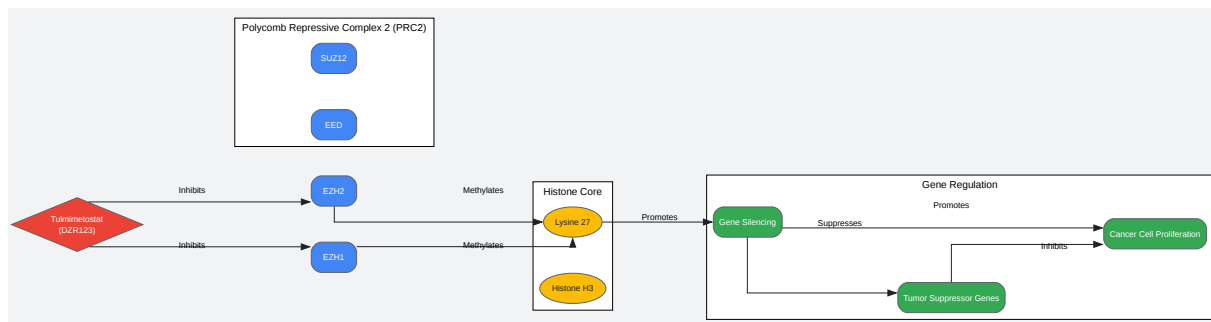
Table 1: Chemical and Physical Properties of **Tulmimetostat** (DZR123)

| Property | Value | Reference |
|----------------------|--|-----------|
| IUPAC Name | (2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | [1] |
| Synonyms | DZR123, CPI-0209 | [1] |
| Molecular Formula | C28H36ClN3O5S | [1] |
| Molar Mass | 562.12 g/mol | [1] |
| CAS Number | 2567686-02-4 | [1] |
| Administration Route | Oral | [1] |

Mechanism of Action

Tulmimetostat exerts its anti-cancer effects by inhibiting the enzymatic activity of EZH2 and EZH1, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] In normal cellular function, PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[1] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing, including the suppression of tumor suppressor genes, which in turn promotes cancer cell proliferation and survival.[1]

By inhibiting EZH2 and EZH1, **Tulmimetostat** prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth.[4] The dual inhibition of both EZH2 and EZH1 is a key feature of **Tulmimetostat**, designed to overcome potential resistance mechanisms where EZH1 can compensate for the loss of EZH2 function.[1]



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Mechanism of action of **Tulmimetostat**.

Preclinical and Clinical Data

In Vitro Activity

Tulmimetostat has demonstrated potent inhibition of EZH2 and significant anti-proliferative activity in cancer cell lines.

Table 2: In Vitro Activity of **Tulmimetostat**

| Parameter | Cell Line | Value | Comparison (Tazemetostat) | Reference |
|-----------------------------|-----------------------|---------|---------------------------|-----------|
| Ki (Kinetic) | - | ~140 fM | - | [3] |
| IC50 (H3K27me3 suppression) | - | 0.38 nM | 19.5 nM | [3] |
| GI50 (Cell proliferation) | KARPAS-422 (Lymphoma) | 6 nM | 322 nM | [3] |

Clinical Efficacy

Preliminary results from Phase 1/2 clinical trials (NCT04104776) have shown promising anti-tumor activity of **Tulmimetostat** in heavily pretreated patients across various solid tumors and lymphomas.[2][5]

Table 3: Preliminary Clinical Efficacy of **Tulmimetostat** (Phase 1/2 Study - NCT04104776)

| Tumor Type | Number of Evaluable Patients | Best Confirmed Responses | Reference |
|---|------------------------------|---|-----------|
| Ovarian Clear Cell Carcinoma | 10 | 4 Partial Responses, 3 Stable Disease | [5] |
| Endometrial Carcinoma | 4 | 2 Partial Responses (1 later a Complete Response), 2 Stable Disease | [5] |
| Metastatic Castration-Resistant Prostate Cancer | 8 | 5 Stable Disease | [5] |
| Peripheral T-cell Lymphoma | 3 | 2 Complete Responses | [5] |
| Mesothelioma | 9 | 2 Partial Responses, 4 Stable Disease | [5] |

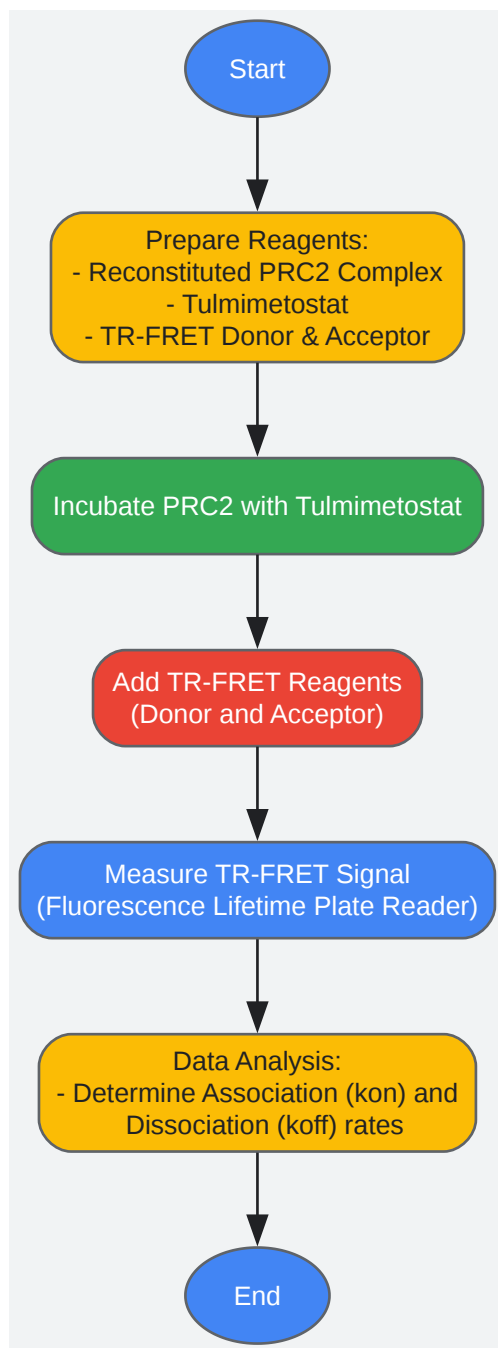
Experimental Protocols

Compound Synthesis

The detailed synthetic route for **Tulmimetostat** is described in the Supplementary Materials and Methods of the publication by Keller et al. (2024).[\[3\]](#)

Biochemical Assays: TR-FRET for Binding Kinetics

The determination of **Tulmimetostat**'s binding kinetics to the PRC2 complex was performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[\[1\]](#)



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Workflow for TR-FRET based binding kinetics assay.

Methodology:

- Preparation of PRC2 Complex: Reconstituted pentameric PRC2, consisting of EZH2 (or EZH1), EED, SUZ12, RbAp46, and RbAp48, was prepared in-house.[3]

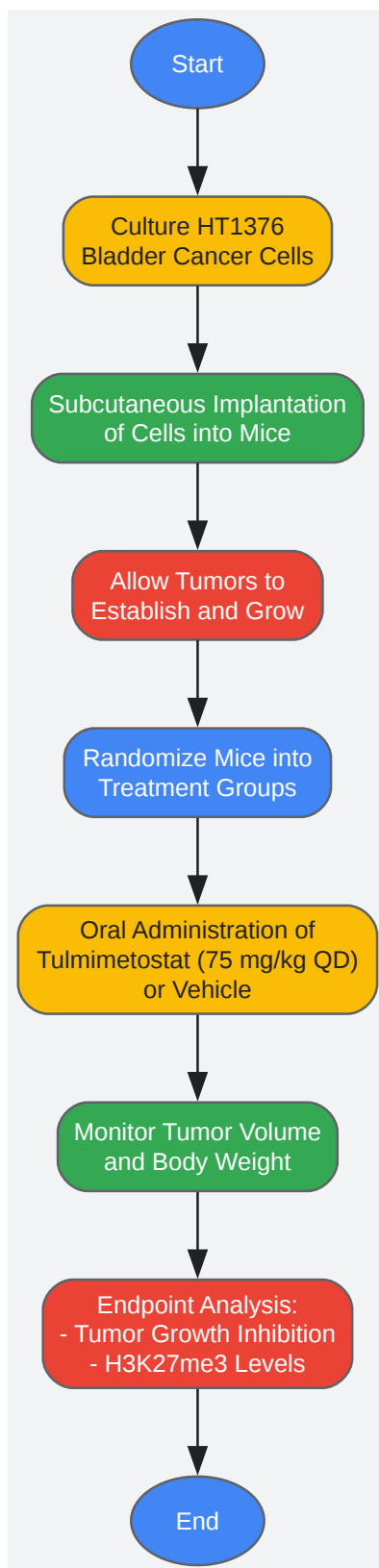
- Binding Assay: The kinetic characterization of **Tulmimetostat** binding to the PRC2 complex was carried out using a TR-FRET assay format.[3]
- Data Acquisition: Association and dissociation rates were determined by monitoring the TR-FRET signal over time.[1]

In Vivo Efficacy Studies: Xenograft Models

The anti-tumor efficacy of **Tulmimetostat** has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

KARPAS-422 Lymphoma Xenograft Model In a mouse xenograft model using the KARPAS-422 lymphoma cell line, which harbors an activating EZH2 mutation, **Tulmimetostat** demonstrated superior efficacy compared to the first-generation EZH2 inhibitor tazemetostat.[3] Treatment with **Tulmimetostat** led to complete tumor regression with no regrowth observed after treatment cessation.[3]

HT1376 Bladder Cancer Xenograft Model In a subcutaneous xenograft model using the HT1376 bladder cancer cell line, oral administration of **Tulmimetostat** at 75 mg/kg once daily for 27 days resulted in tumor regression.[1]



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Workflow for an in vivo xenograft efficacy study.

Methodology:

- Cell Implantation: HT1376 cells were implanted subcutaneously into immunocompromised mice.[1]
- Treatment: Once tumors reached a specified size, mice were treated orally with **Tulmimetostat** (e.g., 75 mg/kg, once daily) or a vehicle control.[1]
- Monitoring: Tumor volume and animal body weight were monitored regularly throughout the study.[1]
- Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including the assessment of H3K27me3 levels to confirm target engagement.[1]

Conclusion

Tulmimetostat (DZR123) is a promising second-generation dual EZH2/EZH1 inhibitor with a distinct chemical structure and potent preclinical activity. Its mechanism of action, involving the reversal of aberrant gene silencing, provides a strong rationale for its development in various cancers. The preliminary clinical data are encouraging, demonstrating anti-tumor activity in heavily pretreated patient populations. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of **Tulmimetostat**.

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